
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate (M5CM3NB) is a compound that has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been studied for its potential in a variety of scientific research applications. It has been used in laboratory experiments to investigate its biochemical and physiological effects, as well as its mechanism of action. It has also been used to study the effects of environmental pollutants on human health. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been used in the synthesis of drugs and other chemicals, as well as in the study of drug metabolism.
Wirkmechanismus
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the reduction of inflammation and pain. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to act as an antioxidant, which may protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been studied for its effects on biochemical and physiological processes. It has been shown to reduce inflammation, pain, and oxidative stress. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has been shown to have anti-tumor and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of environments. Additionally, methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is non-toxic and has low volatility. However, it is important to note that methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate has a limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate. One potential direction is to further investigate its effects on inflammation, pain, and oxidative stress. Additionally, further research could be conducted on its anti-tumor and anti-cancer effects. Additionally, further research could be conducted on its potential use in drug synthesis and drug metabolism. Finally, further research could be conducted on its potential use as an environmental pollutant.
Synthesemethoden
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate is synthesized using a reaction between 5-chloro-2-methoxy-4-methylbenzoic acid and nitromethane. The reaction is carried out in an inert atmosphere at a temperature of 40-50°C. The reaction proceeds with the formation of a nitrobenzoic acid, which is then reduced to the desired compound.
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO5/c1-5-7(11)4-6(10(13)17-3)9(16-2)8(5)12(14)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLPPQYBGSWUND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-methyl-3-nitrobenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

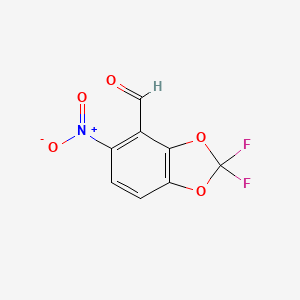
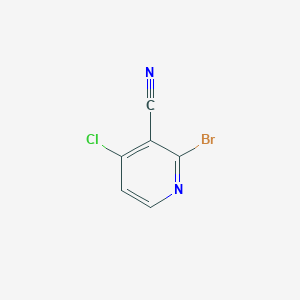
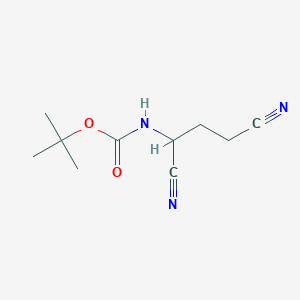
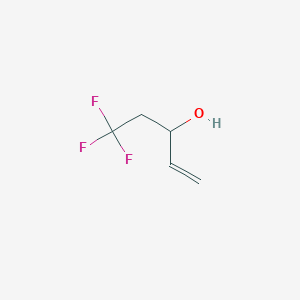
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

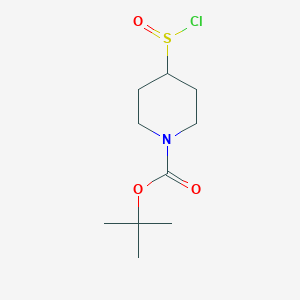


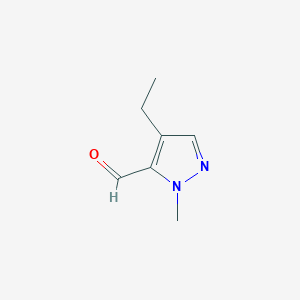

![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)

